Trienomycin A
Description
Historical Context and Initial Discovery of Trienomycin A
This compound was first reported in 1985 by a team of researchers led by I. Umezawa. lookchem.comnih.gov It was isolated and identified as a novel antitumor antibiotic from the fermentation broth of an actinomycete, specifically Streptomyces sp. strain No. 83-16. nih.govsatoshi-omura.infokitasato-u.ac.jp Initial studies revealed its potent cytocidal (cell-killing) activity against various cancer cell lines, including HeLa S3 and human PLC hepatoma cells, at very low concentrations. nih.govnih.gov In contrast to many other ansamycins, this compound displayed negligible antimicrobial activity against a range of tested bacteria and fungi. nih.govnih.gov The initial discovery highlighted its potential as a lead compound for anticancer drug development and spurred further investigation into its structure and mechanism of action. google.com
Classification and Structural Relationships within the Ansamycin (B12435341) Class of Natural Products
Ansamycins are broadly categorized into two main groups based on the chemical nature of their aromatic core: naphthalenic and benzenic. academie-sciences.frmdpi.com this compound is a member of the benzenic (or benzoquinoid) subclass, specifically possessing a C17-benzene core. mdpi.comsci-hub.sedicp.ac.cn
The structure of this compound is notable for its 21-membered macrolactam ring which contains a distinctive (E,E,E)-conjugated triene system within the ansa bridge. lookchem.comsci-hub.se Its molecular formula has been established as C36H50N2O7. nih.govsatoshi-omura.info The complete stereochemistry of the molecule was a significant challenge and was ultimately determined through extensive spectroscopic analysis and confirmed by total chemical synthesis. lookchem.comacs.org
This compound is the principal component of the trienomycin family of antibiotics, which includes several other congeners (Trienomycins B, C, D, E, F, H, and I). mdpi.comacs.org These related compounds share the same macrocyclic skeleton but differ in the structure of the N-acyl group attached to the D-alanine (B559566) side chain at the C-11 position. mdpi.comacs.org this compound is also structurally very similar to the mycotrienin class of ansamycins, with research showing that this compound is identical to the compound previously identified as Mycotrienin II. lookchem.comsci-hub.se This places it within the broader triene-containing C17-benzene ansamycin subclass, which also includes the cytotrienins. dicp.ac.cn
| Property | Description | Reference |
|---|---|---|
| Appearance | Colorless powder | satoshi-omura.infokitasato-u.ac.jp |
| Molecular Formula | C36H50N2O7 | nih.govsatoshi-omura.info |
| Molecular Weight | 622.36 g/mol | satoshi-omura.infokitasato-u.ac.jp |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, ethyl acetate (B1210297), chloroform; Insoluble in water, hexane | kitasato-u.ac.jp |
Overview of Research Significance and Academic Relevance of this compound
The academic and research interest in this compound stems primarily from its potent and selective biological activity and its complex molecular architecture. Its significance can be viewed from several key perspectives:
Anticancer Research: this compound exhibits powerful cytotoxic effects against a variety of human cancer cell lines. nih.govacs.org Early studies established its high potency against HeLa S3 cells and L-5178Y murine leukemia. acs.org More recent investigations have elucidated its mechanism of action, showing that this compound directly binds to the STAT3 protein, inhibiting its phosphorylation and thereby disrupting the STAT3 signaling pathway, which is persistently activated in many cancers. nih.govfrontiersin.org This research has demonstrated significant in vitro and in vivo efficacy against pancreatic cancer, identifying this compound as a promising therapeutic candidate. nih.govresearchgate.net
Target for Total Synthesis: The intricate and stereochemically rich structure of this compound has made it a formidable and attractive target for synthetic organic chemists. The first total syntheses of this compound and its congener, Trienomycin F, were accomplished by the laboratory of Amos B. Smith, III. lookchem.comresearchgate.net These landmark syntheses were not only crucial for confirming the absolute and relative stereochemistry of the natural product but also showcased innovative synthetic strategies, such as a novel bis-Wittig reaction to form the macrocycle. acs.org Since then, other research groups have developed more concise and efficient synthetic routes, reflecting its enduring relevance in the field of natural product synthesis. nih.govacs.org
Analogue Development and Medicinal Chemistry: The potent biological activity of this compound has inspired the design and synthesis of simplified structural analogues. acs.org These studies aim to identify the essential structural components required for its anticancer activity and to develop new compounds with improved pharmacological properties. researchgate.net For example, the creation of "monoenomycin," a simplified analogue, helped to probe the structure-activity relationship and confirm that a streamlined version of the molecule could retain potent anticancer effects. researchgate.netacs.org
| Area of Research | Key Findings | Reference |
|---|---|---|
| Initial Biological Screening | Potent cytocidal activity against HeLa S3 and PLC hepatoma cells. | nih.govnih.gov |
| Mechanism of Action | Identified as a direct inhibitor of the STAT3 signaling pathway. | nih.govfrontiersin.orgresearchgate.net |
| Total Synthesis | First total synthesis by Smith et al. confirmed its complex stereostructure. Subsequent syntheses have improved efficiency. | lookchem.comacs.orgnih.govacs.org |
| Medicinal Chemistry | Serves as a lead compound for the design of simplified, potent anticancer analogues like monoenomycin. | researchgate.netacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C36H50N2O7 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,18,20-22,25-26,28,31-32,34,39,41H,8-10,13,15-17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7+,18-11+,24-14-/t25-,26+,31-,32-,34-/m0/s1 |
InChI Key |
WACCDLYIHBADOZ-KOPFIVEKSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyms |
19-deoxymycotrienin II trienomycin A |
Origin of Product |
United States |
Isolation, Production, and Biosynthesis of Trienomycin a
Microbial Origin and Producing Organisms of Trienomycin A
This compound, a member of the ansamycin (B12435341) group of antibiotics, was first isolated from the culture broth of the actinomycete strain Streptomyces sp. No. 83-16. kitasato-u.ac.jpsatoshi-omura.infonih.gov This strain was identified as the primary producer of a family of related compounds known as trienomycins. sci-hub.se Subsequent research has led to the isolation of trienomycins from other Streptomyces species as well. For instance, various trienomycin compounds have been isolated from the fermentation broth of Streptomyces cacaoi subsp. asoensis strain H2S5, which was obtained from moss soil. google.com Additionally, Streptomyces rishiriensis T-23 is known to produce this compound as a minor component alongside the closely related mycotrienins. lookchem.com The producing organisms are typically cultured in a suitable fermentation broth, from which the trienomycin compounds are then extracted and purified. nih.govsci-hub.se The isolation process often involves techniques like silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC). sci-hub.se
| Producing Organism | Strain No. | Source of Isolation |
| Streptomyces sp. | 83-16 | Not specified |
| Streptomyces cacaoi subsp. asoensis | H2S5 | Moss soil |
| Streptomyces rishiriensis | T-23 | Not specified |
Biosynthetic Pathways and Enzymology of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, characteristic of the production of polyketide natural products.
The core scaffold of this compound is assembled by a Type I polyketide synthase (PKS) system. rasmusfrandsen.dk PKSs are large, multifunctional enzymes that catalyze the repetitive condensation of small carboxylic acid units, known as extender units, onto a starter unit. rasmusfrandsen.dkmdpi.com In the case of this compound, the PKS system is responsible for constructing the polyketide chain that forms the macrocyclic lactam ring. researchgate.net Type I PKSs are organized into modules, with each module catalyzing one cycle of polyketide chain elongation and modification. rasmusfrandsen.dk
The biosynthesis of the ansa-chain of ansamycins like this compound proceeds through the assembly of acetate (B1210297) and propionate (B1217596) units. The process is initiated with a starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is common to many ansamycin antibiotics. The polyketide chain is then elongated through the sequential addition of extender units, which are typically derived from malonyl-CoA and methylmalonyl-CoA. Each elongation step involves a Claisen condensation reaction catalyzed by a ketosynthase (KS) domain within the PKS module. rasmusfrandsen.dk The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain throughout the process.
Following the assembly of the polyketide chain by the PKS, a series of post-PKS modifications occur to yield the final structure of this compound. These modifications are catalyzed by a variety of tailoring enzymes, which are often encoded by genes located within the same biosynthetic gene cluster as the PKS genes. These enzymes can include hydroxylases, methyltransferases, and oxidoreductases that introduce specific functional groups and stereochemistry to the molecule. researchgate.netnih.gov For instance, the formation of the characteristic triene moiety and the attachment of the side chain are results of these post-PKS tailoring steps. lookchem.comresearchgate.net
The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC). nih.govnih.govjst.go.jp The identification and sequencing of these BGCs in producing organisms like Streptomyces species provide significant insights into the biosynthetic pathway. nih.govnih.gov These clusters typically contain the genes encoding the PKS enzymes, the enzymes responsible for the synthesis of the AHBA starter unit, and the various tailoring enzymes. nih.govmdpi.com Analysis of the BGC allows for the prediction of the biosynthetic steps and the enzymes involved. For example, the presence of genes homologous to known PKSs, hydroxylases, and other modifying enzymes within the cluster confirms their role in this compound biosynthesis. nih.gov
The production of this compound is tightly regulated at the genetic level. The expression of the biosynthetic gene cluster is often controlled by cluster-situated regulatory genes. mdpi.com These regulatory genes can encode for transcriptional activators or repressors that respond to various internal and external signals, thereby controlling the onset and level of antibiotic production. mdpi.com For instance, in many Streptomyces species, the production of secondary metabolites like antibiotics is linked to morphological differentiation and is often controlled by global regulatory networks. mdpi.com While the specific regulatory mechanisms for this compound biosynthesis are not yet fully elucidated, it is expected to involve such complex regulatory cascades.
Identification and Analysis of this compound Biosynthetic Gene Clusters
Research Methodologies for this compound Isolation and Production
The production of this compound is achieved through microbial fermentation, followed by a multi-step process of extraction and purification to isolate the pure compound. Research has identified specific bacterial strains and detailed the methodologies for optimizing its yield and purity.
The primary method for producing this compound is through the fermentation of specific strains of Streptomyces. Notably, Streptomyces sp. No. 83-16 and Streptomyces cacaoi subsp. asoensis H2S5 have been identified as producers of trienomycins. sci-hub.segoogle.com The process begins with the cultivation of the selected microbial strain in a suitable nutrient-rich medium. For instance, the Streptomyces cacaoi H2S5 strain is activated on TSB solid plates and then cultured in TSB broth at 28°C. google.com The large-scale fermentation is then carried out in a specialized culture medium, such as SPY medium, to generate the fermentation broth containing the target compound. google.com
Table 1: Microbial Strains and Fermentation Parameters for Trienomycin Production
| Strain | Fermentation Medium | Key Parameters | Source |
|---|---|---|---|
| Streptomyces cacaoi H2S5 | Activation: TSB Medium (Tryptone, Soybean Peptone, NaCl) Production: SPY Medium (Soluble Starch, Peptone, Yeast Extract, NaCl) | Activation: 28°C, 130 rpm, 3 days, pH 7.2 Production: pH 7.2 | google.com |
Following fermentation, the downstream processing begins with the extraction of this compound from the culture broth. A common initial step involves adjusting the pH of the fermentation broth, for example to pH 5.0, to facilitate the extraction. sci-hub.se The compound is then extracted using an organic solvent, with ethyl acetate being a frequently used choice. sci-hub.se The organic solvent layer, now containing the crude this compound, is separated from the aqueous broth, dried, and concentrated in vacuo to yield a residue. sci-hub.se
The crude extract contains a mixture of the target compound along with other metabolites and impurities, necessitating a comprehensive purification strategy. This is typically achieved through a series of chromatographic techniques.
The purification workflow often involves multiple stages to achieve high purity:
Initial Column Chromatography: The crude residue is first subjected to column chromatography using a stationary phase like silica gel. sci-hub.seresearchgate.net A gradient elution system, such as chloroform-methanol or benzene-acetone, is used to separate the components into different fractions. sci-hub.se
Gel Filtration Chromatography: Further fractionation can be achieved using size-exclusion or gel filtration chromatography. Sephadex LH-20 is a common choice for this step, with methanol (B129727) often used as the eluting solvent. google.comresearchgate.net
Counter-Current Chromatography: For more complex mixtures, high-speed counter-current chromatography (HSCCC) may be employed. google.com This technique separates compounds based on their differential partitioning between two immiscible liquid phases, allowing for fine separation of closely related molecules. google.com
High-Performance Liquid Chromatography (HPLC): The final step in achieving pure this compound typically involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). sci-hub.segoogle.com This high-resolution technique, often using a reverse-phase column and a solvent system like methanol-water, is used to isolate the pure compound from any remaining impurities. sci-hub.se
Table 2: General Purification Workflow for this compound
| Step | Technique | Details / Solvents | Source |
|---|---|---|---|
| 1. Initial Extraction | Solvent Extraction | The fermentation broth is adjusted to pH 5.0 and extracted with Ethyl Acetate. | sci-hub.se |
| 2. Primary Separation | Silica Gel Column Chromatography | Gradient elution with solvent systems like Chloroform-Methanol or Benzene-Acetone. | sci-hub.se |
| 3. Intermediate Purification | Gel Filtration Chromatography | Column material: Sephadex LH-20; Eluent: Methanol. | google.comresearchgate.net |
| 4. Fine Separation | High-Speed Counter-Current Chromatography (HSCCC) | Used for detailed fractionation of complex mixtures. | google.com |
Compound Directory
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Acetone |
| Acetonitrile |
| Benzene (B151609) |
| Chloroform |
| Ethyl Acetate |
| Methanol |
| Peptone |
| Sodium Chloride |
| Soluble Starch |
| Soybean Peptone |
| This compound |
| Trienomycin B |
| Trienomycin C |
| Tryptone |
| Water |
Elucidation of the Chemical Structure of Trienomycin a
Original Structural Determination Studies of Trienomycin A
This compound was first reported as a novel antibiotic produced by Streptomyces sp. No. 83-16. acs.orgnih.gov Initial studies focused on isolating and characterizing the compound, revealing its molecular formula to be C₃₆H₅₀N₂O₇. sci-hub.senih.govsatoshi-omura.info Early structural work, based on spectroscopic and chemical properties, identified this compound as a unique ansamycin (B12435341) antibiotic featuring a triene and a 1,3,5-trisubstituted benzene (B151609) moiety within its structure. nih.govsci-hub.se These foundational studies successfully defined the connectivity of the atoms within the molecule. acs.org However, the stereochemical details remained largely unknown, with the exception of the d-alanine (B559566) side chain, which was identified through chemical degradation. acs.org
Stereochemical Assignments and Absolute Configuration of this compound
A significant breakthrough in understanding the three-dimensional structure of this compound came from a collaboration that led to the elucidation of its complete relative and absolute stereochemistry. acs.org This was a critical step, as the biological activity of complex natural products is often intrinsically linked to their specific stereochemical arrangement. The determination of the absolute configuration of the various chiral centers within the macrolide ring was a challenging endeavor. researchgate.netnih.govscielo.br The absolute configuration of the alanine (B10760859) residue was determined to be D. researchgate.net Further collaborative research efforts ultimately established the full relative and absolute stereochemistry of (+)-Trienomycin A. acs.orgacs.org
Advanced Spectroscopic and Analytical Techniques in this compound Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone technique in the structural analysis of this compound and its analogs. solubilityofthings.comwikipedia.orglongdom.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments have been employed to piece together the complex molecular structure. vulcanchem.commdpi.comnih.gov
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental in establishing the connectivity of the carbon backbone and the attached functional groups. researchgate.net For instance, ¹H-¹H COSY experiments help to identify adjacent protons, while HMBC spectra reveal long-range couplings between protons and carbons, allowing for the assembly of the molecular fragments. researchgate.net The analysis of coupling constants in the ¹H NMR spectrum has been crucial in determining the geometry of the triene unit. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs
| Atom | Demethylthis compound (δ in ppm) | This compound (δ in ppm) |
| C-3 | 72.0 | 78.5 |
| C-24 | - | 9.8 |
| C-25 | - | - |
This table presents a comparison of selected chemical shifts for Demethylthis compound and this compound, highlighting key structural differences. The absence of signals for C-24 and C-25 in Demethylthis compound indicates the lack of methyl groups at these positions compared to this compound. researchgate.net
Mass spectrometry (MS) has played a pivotal role in determining the molecular weight and elemental composition of this compound. nih.govchromatographyonline.commdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) techniques, where ions are fragmented and their fragments analyzed, have been essential for gaining detailed structural information by breaking down the molecule into smaller, identifiable pieces. chromatographyonline.commdpi.comnih.govnih.gov This fragmentation pattern provides valuable clues about the connectivity of the molecule.
While obtaining suitable crystals of this compound itself for X-ray crystallography can be challenging, this technique has been successfully applied to related compounds. nih.govwikipedia.orgineos.ac.ru X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. ineos.ac.rulibretexts.org For instance, X-ray crystallography studies on a 19-substituted analogue of the trienomycin family confirmed the stereochemical assignments derived from other methods. amazonaws.com This technique, when applicable, is considered the gold standard for structural elucidation. nih.govwikipedia.org
Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for confirming the stereochemistry of molecules in solution. rsc.orgnsf.gov Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly useful for establishing the absolute configuration of chiral centers. mdpi.commdpi.com The experimental CD spectrum of a molecule can be compared with a theoretically calculated spectrum to assign the absolute configuration. mdpi.com In the study of trienomycins, Electronic Circular Dichroism (ECD) has been used to analyze the stereostructure. researchgate.net This method is especially valuable when X-ray crystallography is not feasible. mdpi.com
Synthetic Strategies for Trienomycin a and Its Analogues
Total Synthesis Approaches for (+)-Trienomycin A
The first total syntheses of (+)-Trienomycin A were reported by the Smith group, which confirmed the absolute and relative stereochemistry of the natural product. acs.orglookchem.com These initial routes were instrumental in providing a definitive structural proof and a foundation for subsequent synthetic endeavors. Later, other research groups, including those of Krische, Panek, and Hayashi, have also reported impressive total syntheses of Trienomycin A and related ansamycins. acs.orgnih.gov
A notably efficient synthesis was developed by Del Valle and Krische, who prepared (+)-Trienomycin A in a longest linear sequence (LLS) of 16 steps. nih.govacs.org This approach was significantly shorter than previous syntheses. nih.govacs.org
The synthesis of a complex molecule like this compound relies on a toolkit of powerful and reliable chemical reactions. Several key methodologies have been employed across different synthetic campaigns.
Ring-Closing Metathesis (RCM): The Krische synthesis utilizes a diene-diene RCM to form the macrocycle and install the triene moiety in the final stages of the synthesis. nih.govacs.org This strategy highlights the power of metathesis in constructing complex cyclic systems.
Wittig Reaction: The Smith synthesis employed a novel bis-Wittig olefination to simultaneously form the (E,E,E)-triene unit and effect the macrocyclization. acs.org
Suzuki Coupling: The Krische synthesis begins the construction of a key fragment with successive Suzuki cross-coupling reactions to form the C17-C18 and C15-C16 bonds. nih.gov
C-C Bond-Forming Hydrogenation: A key feature of the Krische synthesis is the use of metal-catalyzed C-C bond-forming hydrogenation and transfer hydrogenation, which allows for the efficient and stereoselective construction of carbon-carbon bonds. nih.govnih.gov
Cascade Reactions: The design and use of cascade reactions, where multiple bond-forming events occur in a single operation, can significantly increase synthetic efficiency. nih.gov While specific multi-step cascades are highlighted in syntheses of related complex natural products, the strategic sequencing of reactions like the hydroboration/Suzuki coupling in the Krische synthesis demonstrates the principles of efficiency sought in cascade design. nih.govdntb.gov.ua
Establishing the correct stereochemistry at multiple chiral centers is a primary challenge in the synthesis of this compound. Synthetic chemists have employed various strategies to achieve high levels of stereocontrol.
Enantioselective Catalysis: The Krische synthesis generates the C11–C13 stereotriad through an enantioselective ruthenium-catalyzed alcohol C-H syn-crotylation. nih.govnih.govacs.org This is followed by an enantioselective rhodium-catalyzed acetylene-aldehyde reductive coupling to form a diene with high stereocontrol. nih.govnih.gov Modern synthetic methods increasingly rely on catalytic enantioselective reactions to create chiral centers with high fidelity. rsc.orgthieme.de
Chelation-Controlled Reactions: Chelation control was used to direct the outcome of a carbonyl dienylation step, ensuring the correct stereochemical configuration in a key fragment of the Krische synthesis. nih.govnih.gov
Substrate Control: In the Smith synthesis, an Evans aldol (B89426) addition was used to set a key stereocenter, affording the desired syn diastereomer exclusively. lookchem.com This method relies on the inherent chirality of the starting material or auxiliary to direct the stereochemical outcome of a reaction.
Stereoconvergent Synthesis: The development of stereoconvergent reactions, which can convert a mixture of stereoisomers (such as Z/E olefins) into a single, well-defined chiral product, represents a powerful strategy in modern synthesis. nih.gov
Convergent Synthesis: A convergent strategy involves preparing key fragments of the target molecule independently and then coupling them together in the later stages of the synthesis. chemistnotes.comfiveable.me This approach is generally more efficient, as it reduces the longest linear sequence and allows for large quantities of key intermediates to be prepared separately. uniurb.itnih.gov
The synthesis of macrocyclic polyketides like this compound presents a formidable set of challenges that drive innovation in synthetic chemistry.
Structural Complexity: Polyketides possess large carbon skeletons with extensive stereochemical complexity, making their construction a significant undertaking. rsc.orgjscimedcentral.com this compound's 21-membered lactam ring, multiple stereocenters, and unstable triene moiety exemplify this complexity. lookchem.commdpi.com
Macrocyclization: Forming large rings is often a low-yield process due to competing intermolecular side reactions that lead to oligomerization. beilstein-journals.org The development of novel macrocyclization strategies, such as the bis-Wittig olefination by Smith and the RCM approach by Krische, represents key innovations for overcoming this hurdle. acs.orgacs.org
Low Natural Supply: Many bioactive natural products are produced in very low quantities by their host organisms, necessitating total synthesis to obtain sufficient material for biological studies and drug development. jscimedcentral.comsciepublish.com
Protecting Group Chemistry: The numerous functional groups on a molecule like this compound require a careful strategy of protection and deprotection, adding to the step count and complexity of the synthesis. beilstein-journals.org The Smith synthesis, for instance, utilized a (2,2,2-trichloroethoxy)methyl group to protect the secondary amide, a choice critical to the success of their route. acs.org
Convergent and Linear Synthesis Strategies Applied to this compound
Semisynthesis and Targeted Chemical Modification of this compound
Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for creating analogues and probing structure-activity relationships (SAR). lumc.nlrsc.org This approach leverages the complex core of the natural product provided by nature to rapidly generate new compounds.
Rational Design and Development of Simplified Analogues of this compound
Given the synthetic complexity of this compound, a major goal has been the design of simplified analogues that are easier to synthesize but retain the desired biological activity. nih.govnih.gov This "function-oriented synthesis" approach can address the supply issues associated with complex natural products. rsc.orgnih.gov
Monoenomycin: This rational design process led to the synthesis of a novel and significantly simplified analogue named Monoenomycin. nih.gov Monoenomycin was found to exhibit potent anticancer activity, demonstrating the success of the conformation-based design strategy. nih.govnih.gov This work provided the first SAR data for simplified analogues of this compound and identified key structural components necessary for its biological function. nih.gov
Design Principles for this compound Mimetic Compounds
The development of mimetic compounds of this compound is rooted in a conformation-based design approach, which aims to simplify the complex natural product structure while retaining its essential biological activity. researchgate.netacs.org This strategy is crucial for overcoming the synthetic complexities associated with the parent molecule, thereby facilitating the rapid identification of key structural elements required for its anticancer properties. researchgate.netacs.org
A primary principle in designing this compound mimetics involves the simplification of the polyene chain. The (E,E,E)-triene unit of this compound presents a significant synthetic challenge. researchgate.net To address this, researchers have focused on creating analogues with less complex side chains. A notable example is the design of monoenomycin, a simplified analogue where the triene is replaced by a single double bond. researchgate.netacs.org This simplification not only streamlines the synthesis but also provides valuable insights into the structure-activity relationship (SAR). acs.org
Molecular modeling and conformational analysis play a pivotal role in the design process. researchgate.netacs.org By understanding the three-dimensional structure of this compound and its interactions with biological targets, chemists can design smaller, less complex molecules that mimic the spatial arrangement of key functional groups. This approach was successfully used in the development of monoenomycin, which was designed to mimic the conformation of the parent compound. researchgate.netacs.org
Another key design principle is the retention of the core macrocyclic structure. The 19-membered macrolactam ring of the ansamycin (B12435341) family, to which this compound belongs, is considered important for its biological activity. academie-sciences.fr While the side chain is simplified, the macrocycle is often kept intact to maintain the correct orientation of the pharmacophoric elements.
Furthermore, the design of mimetics often involves considering the biosynthetic pathway of the natural product. The biosynthesis of ansamycins from 3-amino-5-hydroxybenzoic acid (AHBA) provides a blueprint for the core structure. academie-sciences.fr Synthetic efforts can be guided by this natural pathway to create analogues with variations in the ansa chain. academie-sciences.fr
A summary of key design considerations for this compound mimetics is presented in the table below.
| Design Principle | Rationale | Example |
| Polyene Chain Simplification | Reduce synthetic complexity and probe structure-activity relationships. | Replacement of the triene in this compound with a single double bond to create monoenomycin. researchgate.netacs.org |
| Conformation-Based Design | Mimic the spatial arrangement of key functional groups in a simpler scaffold. | Use of molecular modeling to design simplified analogues that retain the bioactive conformation. researchgate.netacs.org |
| Macrocycle Retention | Maintain the structural integrity and orientation of functional groups. | Keeping the 19-membered macrolactam ring in synthetic analogues. academie-sciences.fr |
| Biosynthetic Guidance | Utilize nature's template for the core structure. | Designing analogues based on the common AHBA precursor of ansamycins. academie-sciences.fr |
Synthetic Routes and Methodologies for this compound Analogues
The synthesis of this compound analogues has been a subject of intense research, leading to the development of various innovative synthetic strategies. These routes often aim to be more concise and efficient than the total synthesis of the natural product itself.
A significant challenge in the synthesis of this compound and its analogues is the stereoselective construction of the C14=C15 (Z)-trisubstituted double bond at the homobenzylic position. acs.org One successful strategy to address this involves the alkylation of a sulfone with an allylic iodide. acs.org
The total synthesis of this compound and F has been achieved through a unified strategy, which is also adaptable for creating analogues. researchgate.netacs.org A key feature of this approach was the use of a novel bis-Wittig olefination to construct the (E,E,E)-triene unit and simultaneously effect macrocyclization. researchgate.net Another total synthesis of Trienomycins A and F was accomplished in 16 steps (longest linear sequence) and involved a diene-diene ring-closing metathesis to form the macrocycle. nih.govacs.org
For the synthesis of simplified analogues like monoenomycin, a succinct synthetic route was developed to rapidly access these compounds. researchgate.netacs.org This highlights a trend towards developing more direct and shorter synthetic sequences for analogues compared to the lengthy routes for the natural products. For instance, the first total synthesis of this compound was completed in 29 steps. academie-sciences.fr
The assembly of the macrocycle is another crucial phase. Besides the bis-Wittig reaction and ring-closing metathesis, other methods like the Shiina macrolactonization have been employed in the synthesis of related ansamycin macrocycles. researchgate.net
A series of novel this compound-mimetic compounds were synthesized with a key step being a highly stereoselective aldol condensation of two elaborate fragments. researchgate.net The final macrocyclization was achieved either by a Shiina macrolactonization or a challenging ring-closing metathesis (RCM) reaction of an octaene substrate. researchgate.net
The table below summarizes some of the key synthetic methodologies used in the creation of this compound and its analogues.
| Synthetic Challenge | Methodology | Application |
| (E,E,E)-Triene Formation & Macrocyclization | Bis-Wittig Olefination | Total synthesis of Trienomycins A and F. researchgate.net |
| Macrocycle Formation | Diene-Diene Ring-Closing Metathesis (RCM) | Total synthesis of Trienomycins A and F. nih.govacs.org |
| Macrocycle Formation | Shiina Macrolactonization | Synthesis of this compound-mimetic compounds. researchgate.net |
| C14=C15 (Z)-Trisubstituted Double Bond | Alkylation of a sulfone with an allylic iodide | Synthesis of Trienomycin congeners. acs.org |
| Fragment Synthesis | Stereoconvergent synthesis via regioselective opening of γ-δ-epoxy acrylates | Synthesis of the C-9 to C-16 fragment of Trienomycin. jst.go.jp |
| Fragment Assembly | Stereoselective Aldol Condensation | Synthesis of this compound-mimetic compounds. researchgate.net |
Biological Activities and Molecular Mechanisms of Trienomycin a
Antiproliferative and Cytocidal Activities of Trienomycin A
This compound, a naturally occurring ansamycin (B12435341) antibiotic, has demonstrated significant antiproliferative and cytocidal activities against various cancer cell lines. nih.govresearchgate.net Its ability to impede the growth and induce the death of cancer cells has positioned it as a compound of interest in oncological research.
Laboratory studies have confirmed the potent effects of this compound on specific cancer cell lines. The compound exhibits notable cytocidal activity against HeLa S3 cervical cancer cells, with a 50% inhibitory concentration (IC50) value of 0.1 μg/ml. researchgate.net Furthermore, its efficacy has been extensively studied in the context of pancreatic cancer, a particularly aggressive malignancy. nih.gov
This compound has been shown to inhibit the proliferation, migration, and invasion of multiple pancreatic cancer cell lines. nih.govresearchgate.net Research involving a panel of eight pancreatic cancer cell lines (PANC-1, CFPAC-1, AsPC-1, Capan-2, MIA PaCa-2, BxPC-3, HPAC, and SW1990) revealed its potent inhibitory activity. researchgate.net For instance, in PANC-1 cells, this compound demonstrated a concentration-dependent inhibition of cell viability. researchgate.net
| Cell Line | Cancer Type | Reported Activity of this compound |
| HeLa S3 | Cervical Cancer | Potent cytocidal activity (IC50 = 0.1 μg/ml). researchgate.net |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Inhibition of colony formation, proliferation, migration, and invasion. nih.govresearchgate.net |
| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition of cell viability and STAT3-regulated protein expression. researchgate.net |
The antiproliferative effects of this compound are linked to its ability to inhibit cellular growth and modulate the cell cycle. nih.govresearchgate.net In vitro experiments have shown that this compound effectively inhibits the colony formation of pancreatic cancer cells, a key indicator of a cell's ability to undergo sustained proliferation. nih.govresearchgate.net
The compound's influence on the cell cycle is a crucial aspect of its anticancer mechanism. researchgate.net The cell cycle is a series of events that leads to cell division and replication. khanacademy.org Dysregulation of this process is a hallmark of cancer. khanacademy.org this compound contributes to cell cycle arrest by downregulating the expression of key regulatory proteins. researchgate.net Specifically, it has been shown to reduce the levels of Cyclin D1, a protein essential for the progression of cells from the G1 to the S phase of the cell cycle. researchgate.netmdpi.com By inhibiting proteins like Cyclin D1, this compound can halt the cell cycle, thereby preventing cancer cell division. researchgate.netresearchgate.net
In Vitro Studies on Specific Cancer Cell Lines (e.g., HeLa S3, pancreatic cancer cells)
Specific Molecular Targets and Intracellular Signaling Pathways of this compound
The anticancer activities of this compound are attributed to its interaction with specific molecular targets within cancer cells, primarily focusing on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov
STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and angiogenesis. frontiersin.orgsci-hub.se In many human cancers, STAT3 is persistently activated, promoting tumor development and progression. nih.govsci-hub.se this compound has been identified as a potent inhibitor of the STAT3 signaling pathway. nih.govfrontiersin.org Its inhibitory action disrupts the cascade of events that leads to the activation of genes responsible for tumor growth. researchgate.net The effects of this compound on STAT3 transcriptional activity were confirmed using a STAT3-luciferase reporter system, which showed a dose-dependent reduction in STAT3 activity. researchgate.net
The mechanism of STAT3 inhibition by this compound is direct. nih.govresearchgate.net Molecular docking studies and surface plasmon resonance (SPR) assays have demonstrated that this compound physically binds to the STAT3 protein. nih.govresearchgate.net
A critical step in the activation of the STAT3 pathway is the phosphorylation of a specific tyrosine residue at position 705 (Tyr705). frontiersin.orgmdpi.com This phosphorylation event, often triggered by upstream kinases like Janus kinases (JAKs), leads to the dimerization of STAT3 molecules, their translocation to the nucleus, and subsequent activation of target gene transcription. frontiersin.org this compound specifically inhibits the phosphorylation of STAT3 at the Tyr705 site. nih.govresearchgate.netresearchgate.net By preventing this key activation step, this compound effectively blocks the entire downstream signaling cascade. researchgate.netfrontiersin.org
| Assay | Finding | Implication |
| Molecular Docking | This compound is predicted to bind directly to the STAT3 protein. researchgate.net | Suggests a direct interaction as the mechanism of inhibition. |
| Surface Plasmon Resonance (SPR) | Confirmed the direct binding of this compound to the STAT3 protein in vitro. nih.govresearchgate.net | Provides experimental evidence for the direct binding interaction. |
| Western Blotting | This compound treatment reduces the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 in pancreatic cancer cells. researchgate.net | Demonstrates the specific inhibition of the key activating phosphorylation event. |
This compound appears to act as a direct inhibitor of STAT3, primarily by blocking its phosphorylation, rather than targeting upstream activators. researchgate.netsci-hub.se The constitutive activation of STAT3 in cancer cells leads to the increased expression of a variety of downstream target genes that promote cell survival and proliferation. researchgate.net
By inhibiting STAT3 activation, this compound causes a significant reduction in the protein levels of several key STAT3-regulated genes. researchgate.net These include:
c-Myc: An oncogene that drives cell cycle progression and proliferation. researchgate.netfrontiersin.org
Bcl-2: An anti-apoptotic protein that prevents programmed cell death. researchgate.net
Cyclin D1: A cell cycle regulator crucial for G1/S phase transition. researchgate.net
Survivin: An inhibitor of apoptosis. researchgate.net
ICAM-1: An intercellular adhesion molecule involved in inflammation and metastasis. researchgate.net
The downregulation of these proteins collectively contributes to the antiproliferative and pro-apoptotic effects observed with this compound treatment, leading to the inhibition of tumor growth. researchgate.net
Identification of Other Putative Cellular Targets of this compound
While the primary mechanism of this compound's anti-cancer activity is linked to the inhibition of the STAT3 signaling pathway, research suggests the existence of other potential cellular targets. medchemexpress.comfrontiersin.org Some studies have proposed that, like other ansamycin antibiotics such as geldanamycin, this compound might act as an inhibitor of Heat Shock Protein 90 (Hsp90). acsmedchem.org Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival, many of which are oncoproteins. acsmedchem.org
Cellular Processes Affected by this compound
This compound exerts its biological effects by influencing several key cellular processes, primarily in the context of cancer.
Inhibition of Cancer Cell Proliferation
A significant body of research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. medchemexpress.comnih.gov This anti-proliferative activity is largely attributed to its ability to suppress the STAT3 signaling pathway. medchemexpress.comfrontiersin.org Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor development and progression. medchemexpress.comnih.gov this compound directly binds to STAT3 and inhibits its phosphorylation at the Tyr705 residue, a critical step for its activation. medchemexpress.comnih.gov This inhibition of STAT3 phosphorylation leads to a downstream reduction in the expression of STAT3 target genes that are crucial for cell proliferation, such as c-Myc and Cyclin D1. researchgate.net Consequently, this disruption of the STAT3 pathway results in the inhibition of cancer cell growth and colony formation. medchemexpress.comresearchgate.net Studies on pancreatic cancer cell lines have shown that this compound markedly inhibits their proliferation. medchemexpress.comnih.gov
Modulation of Cellular Migration and Invasion
This compound has been shown to impede the migration and invasion of cancer cells, which are critical processes for tumor metastasis. nih.govnih.gov This inhibitory effect is also linked to the suppression of the STAT3 pathway. nih.gov The STAT3 signaling cascade plays a role in regulating the expression of genes involved in cell motility and the degradation of the extracellular matrix, such as matrix metalloproteinases. nih.gov By inhibiting STAT3 activation, this compound can downregulate these factors, thereby reducing the migratory and invasive capacity of cancer cells. medchemexpress.comresearchgate.net Research on pancreatic and gastric cancer cells has confirmed that this compound treatment leads to a significant reduction in their ability to migrate and invade. frontiersin.orgnih.gov
Induction of Apoptosis and Necrosis in Preclinical Cellular Models
This compound has been observed to induce programmed cell death, or apoptosis, in cancer cells. reading.ac.uk The inhibition of the persistently activated STAT3 pathway is a key mechanism driving this pro-apoptotic effect. medchemexpress.com STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin. researchgate.net By inhibiting STAT3, this compound leads to the downregulation of these survival proteins, thereby shifting the cellular balance towards apoptosis. researchgate.net Flow cytometry analysis and evaluation of nuclear morphology have confirmed the induction of apoptosis in cancer cells treated with this compound. acs.org While apoptosis appears to be the primary mode of cell death induced by this compound, some studies also mention the induction of a necrotic-like cell death, particularly in the context of the broader triene-ansamycin group's effects. researchgate.net
Other Reported Biological Activities of this compound
Beyond its well-documented anti-cancer effects, research has begun to explore other potential therapeutic applications for this compound and its derivatives.
Evaluation of Anti-neuroinflammatory Potential of this compound Analogues
Recent studies have highlighted the potential of this compound and its analogues as anti-neuroinflammatory agents. acs.orgrsc.org Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. Research has shown that this compound and its related compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced microglial cells. acs.org The development and synthesis of simplified analogues of this compound have been pursued to optimize this anti-neuroinflammatory activity. rsc.orgrsc.org These findings suggest that the trienomycin scaffold could be a promising starting point for the development of new drugs to treat neuroinflammatory conditions. acs.orgorcid.org
Neuroprotective Effects in In Vitro Cellular Models
This compound and its analogs have demonstrated notable neuroprotective capabilities in various in vitro cellular models, suggesting their potential as therapeutic agents for neurodegenerative diseases. These effects are primarily attributed to their anti-inflammatory and antioxidant properties.
Research has shown that certain simplified analogs of this compound can protect neuronal cells from oxidative stress-induced damage. For instance, in a study utilizing PC-12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, a this compound analog, compound 5h, exhibited significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell injury. nih.gov This protection was observed without the compound itself showing any cytotoxicity at the tested concentration of 20 μM. nih.gov PC-12 cells are a valuable model as they can be differentiated to exhibit characteristics similar to mature neurons.
Furthermore, the neuroprotective potential of compounds related to this compound has been investigated in the context of neuroinflammation. Several novel this compound-mimetic compounds were synthesized and evaluated for their in vitro anti-neuroinflammatory and neuroprotective activities. nih.gov Among these, compounds 5h, 5n, and 5o displayed strong inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells, with EC₅₀ values of 12.4, 17.3, and 8.9 μM, respectively. nih.gov Chronic activation of microglia and subsequent overproduction of pro-inflammatory mediators like NO are implicated in the pathogenesis of several neurodegenerative disorders.
The human neuroblastoma cell line SH-SY5Y is another critical in vitro model for studying neurodegenerative conditions like Parkinson's and Alzheimer's disease. cytion.comcancertools.org This cell line can be differentiated into a more mature neuronal phenotype and is often used to model neuronal injury. cytion.com For example, the neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used in SH-SY5Y cells to mimic the dopaminergic neuron loss seen in Parkinson's disease. frontiersin.org Studies on other compounds have demonstrated the utility of this model in assessing neuroprotective effects against 6-OHDA-induced toxicity by measuring changes in cell viability, mitochondrial membrane potential, and intracellular oxidative stress. frontiersin.org While direct studies of this compound on 6-OHDA-induced toxicity in SH-SY5Y cells are not extensively detailed in the provided results, the known anti-inflammatory and antioxidant mechanisms of its analogs suggest a potential protective role in such models.
The molecular mechanism underlying the neuroprotective effects of this compound and its analogs is linked to the inhibition of specific signaling pathways. One of the key pathways identified is the STAT3 signaling pathway, which this compound has been shown to markedly suppress. researchgate.net The STAT3 pathway is involved in inflammatory responses and cell survival, and its inhibition can lead to reduced inflammation and apoptosis.
Table 1: In Vitro Neuroprotective Activity of this compound Analogs
| Compound/Analog | Cell Line | Neurotoxin/Stimulus | Observed Effect | Concentration | Citation |
| Compound 5h | PC-12 | H₂O₂ | Neuroprotection against induced cell injury | 20 μM | nih.gov |
| Compound 5h | BV-2 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | EC₅₀ = 12.4 μM | nih.gov |
| Compound 5n | BV-2 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | EC₅₀ = 17.3 μM | nih.gov |
| Compound 5o | BV-2 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | EC₅₀ = 8.9 μM | nih.gov |
Structure Activity Relationships Sar and Structural Determinants of Trienomycin a Biological Activity
Identification of Essential Structural Components for Trienomycin A Cytocidal Activity
Investigations into various derivatives of this compound have pinpointed several structural features that are indispensable for its cytotoxic effects. Key among these are the triene system, specific hydroxyl groups, and the nature of the acyl side chain at the C-11 position. nih.govjst.go.jp
The all-(E)-triene system within the 21-membered macrolactam ring is a hallmark of the mycotrienin subclass of ansamycins, to which this compound belongs. academie-sciences.fr SAR studies have demonstrated that the integrity of this conjugated triene moiety is crucial for the compound's cytocidal activity. nih.govjst.go.jp Modification or saturation of the double bonds within the triene system generally leads to a significant reduction or complete loss of cytotoxicity. This suggests that the rigid, planar conformation imparted by the triene is essential for the molecule's interaction with its biological target. nih.govjst.go.jpniph.go.jp
The presence of specific hydroxyl groups on the ansa chain is another critical determinant of this compound's biological activity. Research has specifically highlighted the importance of a free hydroxyl group at the C-13 position. nih.govjst.go.jp Derivatization or removal of the 13-OH group results in a marked decrease in cytotoxic potency. nih.govjst.go.jp This hydroxyl group is believed to play a vital role in binding to the target protein, possibly by forming a key hydrogen bond within the active site. pandawainstitute.comnih.gov In contrast, modifications at other positions, such as the 22-O-methyl derivative, have been shown to retain activity, indicating that not all hydroxyl groups are equally important for cytotoxicity. nih.govjst.go.jp
| Structural Feature | Modification | Impact on Cytocidal Activity | Reference |
|---|---|---|---|
| Triene Moiety | Saturation/Reduction | Reduced Activity | nih.govjst.go.jp |
| 13-OH Group | Removal/Derivatization | Reduced Activity | nih.govjst.go.jp |
| C-11 Acyl Group | Removal | Reduced Activity | nih.govjst.go.jp |
| 22-OH Group | Methylation (22-O-methyl) | Activity Retained | nih.govjst.go.jp |
Significance of Specific Hydroxyl Groups (e.g., 13-OH)
Conformation-Based Approaches in this compound SAR Studies
The complex architecture of this compound makes extensive synthetic modification and analogue development challenging. nih.govresearchgate.net To overcome this, conformation-based approaches have been employed. These strategies use insights from limited SAR data and molecular modeling to design simplified analogues that retain the essential three-dimensional structure required for biological activity. nih.govacs.orgacs.org By focusing on the molecule's bioactive conformation, researchers can design less complex structures that are easier to synthesize. nih.govresearchgate.net This approach led to the development of "Monoenomycin," a simplified analogue of this compound. nih.govacs.org This demonstrates that a conformation-based design strategy can rapidly identify the crucial structural elements needed for activity, even if the simplified analogue is significantly more flexible than the parent natural product. rsc.org
Application of Molecular Modeling and Computational Chemistry in this compound SAR Elucidation
Molecular modeling and computational chemistry are powerful tools for investigating the SAR of complex molecules like this compound. iupac.orguneb.br These methods allow for the visualization of the 3D geometry and the calculation of physicochemical properties that influence biological activity. iupac.org In the context of this compound, molecular modeling has been integral to conformation-based design approaches. nih.govresearchgate.netacs.org By simulating the potential conformations of this compound and its analogues, researchers can predict how structural changes might affect the molecule's shape and its ability to interact with a biological target. amazonaws.com This computational insight guides the synthesis of new analogues, making the process of SAR exploration more efficient and targeted. niph.go.jp For example, modeling can help in designing simplified structures that mimic the spatial arrangement of key functional groups in the parent compound, leading to the discovery of novel, potent derivatives. nih.govacs.org
Design and Synthesis of this compound Analogues to Probe Specific Structural Features and Their Biological Activities
The design and synthesis of this compound analogues have been instrumental in confirming SAR hypotheses and exploring new biological activities. nih.govsci-hub.se The total synthesis of this compound and its congeners, such as Trienomycin F, has been achieved, providing a platform for creating structurally diverse analogues. acs.org These synthetic efforts allow for precise modifications at specific sites, such as the C-11 side chain or the ansa bridge, which would be difficult to achieve through derivatization of the natural product alone. acs.orgacademie-sciences.fr
For example, a series of simplified this compound-mimetic compounds were designed and synthesized to evaluate their anti-neuroinflammatory and neuroprotective activities. nih.govplu.mx This work led to the identification of analogues with significant nitric oxide (NO) inhibitory activity in activated microglial cells and neuroprotective effects. nih.govplu.mx One particularly potent analogue, Monoenomycin, was developed as a simplified version of this compound and was found to exhibit strong anticancer activity. nih.govacs.orgepa.gov These studies not only provide a deeper understanding of the SAR of this compound but also highlight the potential for its scaffold to be adapted for different therapeutic applications beyond cytotoxicity. nih.gov
| Analogue Name/Type | Key Structural Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Monoenomycin | Simplified macrocycle (monoene instead of triene) | Potent anticancer activity | nih.govacs.org |
| This compound-mimetic compounds (e.g., 5h, 5n, 5o) | Simplified, non-macrocyclic mimetics | Anti-neuroinflammatory (NO inhibition), neuroprotective effects | nih.govplu.mx |
| Trienomycin F | Different acyl side chain ((E)-2-methyl-2-butenoyl) | Cytotoxic activity | acs.org |
| 22-O-methylthis compound | Methylation of 22-OH group | Retained cytocidal activity | nih.gov |
Future Directions and Translational Research Potential of Trienomycin a
Advanced Mechanistic Studies of Trienomycin A and Its Biological Actions
Initial studies have shown that this compound exhibits potent cytocidal activity against various cancer cell lines, including HeLa S3 and PLC hepatoma cells. sci-hub.semdpi.com More recent research has delved deeper into its specific molecular mechanisms. A significant finding is the identification of this compound as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govreading.ac.uk
By directly binding to STAT3, this compound inhibits the phosphorylation of Tyr705, a critical step in the activation of the STAT3 signaling cascade. nih.gov This inhibition leads to the suppression of downstream gene expression, which in turn hinders cancer cell proliferation, colony formation, migration, and invasion, as demonstrated in pancreatic cancer models. nih.govresearchgate.net Further investigations using techniques like fluorescence anisotropy assays and transmission electron microscopy could provide more detailed insights into how this compound disrupts cellular processes. vulcanchem.com Understanding these mechanisms at a molecular level is crucial for its development as a targeted cancer therapy.
Key Research Findings on this compound's Mechanism of Action:
| Finding | Methodology | Implication | References |
| Potent cytocidal activity | In vitro cell-based assays | Broad anticancer potential | sci-hub.semdpi.com |
| Direct binding to STAT3 | Molecular docking, Surface Plasmon Resonance (SPR) | Targeted inhibition of a key cancer pathway | nih.gov |
| Inhibition of STAT3 (Tyr705) phosphorylation | Western blotting, Luciferase reporter assays | Disruption of STAT3 activation | nih.govresearchgate.net |
| Suppression of pancreatic tumor growth | In vivo xenograft models | Potential for clinical efficacy | nih.gov |
Rational Design and Synthesis of Novel this compound Analogues with Enhanced Potency, Selectivity, and Biological Profiles
Despite its promise, the clinical development of this compound has been hampered by its limited natural supply and the complexities of its structure. rsc.orgnih.gov This has led to a focus on the rational design and synthesis of simplified analogues that retain or even enhance the therapeutic properties of the parent compound. acs.orgrsc.org
A conformation-based approach, utilizing molecular modeling and structure-activity relationship (SAR) studies, has been instrumental in this endeavor. acs.orgepa.govnih.gov Early SAR studies indicated that the C13-OH group, the triene subunit, and the N-acylated side chain are essential for cytotoxicity. nih.gov Interestingly, methylation of the phenolic hydroxyl group resulted in an analogue with comparable activity to this compound. rsc.orgnih.gov
This has led to the hypothesis that maintaining the correct conformational preference is key to the molecule's ability to bind effectively to its target. rsc.orgnih.gov By removing non-essential functional groups, such as the C13-OH, C12-Me, and C3-OMe, researchers have aimed to create simplified structures that are easier to synthesize. rsc.org One notable success in this area is the development of "monoenomycin," a simplified analogue that demonstrates potent anticancer activity. acs.orgepa.govacs.org Further research into creating novel analogues with improved properties, such as enhanced water solubility and reduced off-target toxicity, is a promising avenue for future development. researchgate.net
Examples of this compound Analogues and Their Significance:
| Analogue | Modification | Key Finding | References |
| Methylated this compound | Methylation of the free phenol | Retained activity, indicating the phenol's role in binding | rsc.orgnih.gov |
| Monoenomycin | Simplified macrocyclic structure | Potent anticancer activity with a less complex structure | acs.orgepa.govacs.org |
| Anthranilate Analogues | Modification of building blocks | Potential for creating unnatural ansamycins with improved activity | researchgate.net |
Exploration of Combination Therapies Involving this compound in Preclinical Models
The potential of this compound can be further amplified through combination therapies. Combining it with other established anticancer agents could lead to synergistic effects, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent. nih.gov Given that this compound targets the STAT3 pathway, a central node in cancer cell signaling, it is a prime candidate for combination with drugs that target other critical pathways. nih.govdntb.gov.ua
For instance, combining this compound with inhibitors of the Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases could prove effective, as STAT3 is often a downstream effector of these pathways. nih.gov Preclinical studies in relevant cancer models, such as pancreatic cancer, are necessary to evaluate the efficacy and safety of such combinations. nih.govnih.gov Research has shown that natural products can enhance the sensitivity of cancer cells to conventional chemotherapeutics. nih.gov For example, Rhein, another natural product, has been shown to sensitize pancreatic cancer cells to EGFR inhibitors by inhibiting STAT3. nih.gov This provides a strong rationale for exploring similar combination strategies with this compound.
Implications for Drug Discovery and Development of this compound-Based Therapeutics.
The journey of this compound from a natural product to a potential therapeutic agent highlights several key aspects of modern drug discovery. reading.ac.uk Natural products continue to be a vital source of novel chemical entities with potent biological activities. reading.ac.ukoup.com However, challenges such as supply issues and structural complexity often necessitate innovative approaches like function-oriented synthesis and conformation-based design to develop viable drug candidates. rsc.orgnih.gov
The development of simplified, yet potent, analogues like monoenomycin demonstrates the feasibility of transforming a complex natural product into a more drug-like molecule. acs.orgepa.gov This approach not only facilitates easier synthesis but also allows for the fine-tuning of pharmacological properties. acs.org The identification of STAT3 as a direct target of this compound provides a clear mechanistic basis for its anticancer effects and opens up possibilities for its use in precision medicine, particularly for cancers with aberrant STAT3 signaling. nih.gov As research progresses, this compound and its analogues hold the potential to be developed into a new class of targeted anticancer therapeutics. researchgate.net
Q & A
Basic: What analytical techniques are essential for structural elucidation of Trienomycin A, and how should experimental parameters be optimized?
To confirm this compound's structure, use Nuclear Magnetic Resonance (NMR) for stereochemical analysis and High-Resolution Mass Spectrometry (HR-MS) for molecular weight validation. Optimize NMR parameters (e.g., solvent choice, temperature) to resolve overlapping signals in complex polyketide systems. For HR-MS, calibrate instruments using internal standards to achieve <5 ppm mass accuracy . Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .
Basic: How to design a reproducible protocol for isolating this compound from microbial cultures?
Employ bioactivity-guided fractionation using solvent partitioning (e.g., ethyl acetate/water) followed by preparative HPLC with a C18 column. Monitor fractions via LC-MS and bioassays (e.g., antimicrobial activity). Ensure reproducibility by standardizing fermentation conditions (pH, temperature, growth medium) and documenting retention times ±0.5% variability .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from heterogeneous assay conditions . Address this by:
- Replicating experiments under standardized protocols (e.g., CLSI guidelines for MIC assays) .
- Performing meta-analyses of published data to identify outliers or methodological biases .
- Using isogenic strains in bioassays to control for genetic variability .
Document all parameters (e.g., inoculum size, solvent controls) to enable cross-study comparisons .
Advanced: How to optimize heterologous biosynthesis of this compound in non-native hosts?
Use genome mining to identify biosynthetic gene clusters (BGCs) and CRISPR-Cas9 for cluster refactoring. Optimize expression via:
- Promoter engineering (e.g., inducible vs. constitutive promoters).
- Co-culture systems to supply missing precursors.
Validate production via LC-MS/MS and compare titers to native hosts using ANOVA (p<0.05 threshold) .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound’s cytotoxic effects?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use error propagation analysis to quantify uncertainties from replicate experiments (n≥3). For synergy studies (e.g., with cisplatin), employ the Chou-Talalay method (Combination Index <1 indicates synergy) .
Advanced: How to address spectral data discrepancies in newly isolated this compound analogs?
Discrepancies may arise from solvent artifacts or conformational dynamics . Mitigate by:
- Acquiring 2D NMR spectra (HSQC, HMBC) in multiple solvents (DMSO-d6 vs. CDCl3).
- Performing variable-temperature NMR to assess dynamic effects.
- Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Basic: What ethical considerations apply when testing this compound in animal models?
Follow 3R principles (Replacement, Reduction, Refinement):
- Use in vitro models (e.g., 3D tumor spheroids) before progressing to rodents.
- Obtain approval from institutional animal care committees (IACUC).
- Report sample sizes justified by power analyses to minimize unnecessary use .
Advanced: How to validate target engagement of this compound in proposed mechanistic studies?
Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding to putative targets (e.g., RNA polymerase). Validate with CRISPR knockouts or siRNA silencing to observe loss-of-function phenotypes .
Basic: How to ensure reproducibility in stability studies of this compound under varying pH conditions?
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with UPLC monitoring. Quantify degradation products via peak area normalization and apply Arrhenius kinetics to predict shelf life. Report degradation thresholds using ICH Q1A guidelines .
Advanced: What computational methods predict this compound’s binding modes to novel targets?
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (MD) (>100 ns trajectories). Validate predictions via mutagenesis studies (e.g., alanine scanning) of key binding residues. Cross-reference with pharmacophore modeling to identify critical interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
